REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[C:6]([O:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:5]=1.[Li]CCCC>C1COCC1>[CH2:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]#[CH:2])=[CH:5][C:6]=1[O:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]
|
Name
|
4-(2,2-Dibromo-vinyl)-1,2-bis-dodecyloxy-benzene
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC1=CC(=C(C=C1)OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a saturated NH4Cl aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
) The crude mixture was re-dissolved in dry THF
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was further purified by column chromatography (silica gel, hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)OC1=C(C=C(C=C1)C#C)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 65.2% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |